N'-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
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Overview
Description
N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is a synthetic organic compound characterized by its unique structural components, including a brominated methylphenyl group, a difluoroethoxy group, and a pyridine carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloropyridine and hydrazine hydrate.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethanol and a suitable leaving group.
Bromination and Methylation of the Phenyl Ring: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) and methylated using methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the brominated methylphenyl group with the pyridine carbohydrazide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amines or dihydropyridine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 4-bromo-3-methylbenzoic acid.
Reduction: Formation of 4-bromo-3-methylphenylamine.
Substitution: Formation of 4-azido-3-methylphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chloro-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
- N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
- N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide
Uniqueness
Compared to similar compounds, N’-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide is unique due to the presence of both bromine and difluoroethoxy groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-bromo-3-methylphenyl)-2-(2,2-difluoroethoxy)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF2N3O2/c1-9-7-10(4-5-12(9)16)20-21-14(22)11-3-2-6-19-15(11)23-8-13(17)18/h2-7,13,20H,8H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTHFEXFSZGTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NNC(=O)C2=C(N=CC=C2)OCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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